8-(2-Pyridyl)-8-aza-5-azoniaspiro[4,5]decane bromide
Description
However, extensive data exists for 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide (CAS 81461-73-6), a structurally analogous spirocyclic quaternary ammonium salt. This discrepancy may arise from nomenclature variations or a typographical error in the query. For accuracy, this article focuses on the pyrimidinyl-substituted compound, which is well-documented in pharmaceutical and synthetic chemistry contexts.
Properties
IUPAC Name |
8-pyridin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N3.BrH/c1-2-6-14-13(5-1)15-7-11-16(12-8-15)9-3-4-10-16;/h1-2,5-6H,3-4,7-12H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVXUPJIQIQYTI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2(C1)CCN(CC2)C3=CC=CC=N3.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142348-17-2 | |
| Record name | 8-Aza-5-azoniaspiro[4.5]decane, 8-(2-pyridinyl)-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142348-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Pyridyl)-8-aza-5-azoniaspiro[4,5]decane bromide typically involves multiple steps One common method includes the reaction of 2-pyridinecarboxaldehyde with a suitable amine to form an intermediate, which is then cyclized to produce the spiro compound
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
8-(2-Pyridyl)-8-aza-5-azoniaspiro[4,5]decane bromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a variety of oxygenated derivatives, while reduction may yield different hydrogenated compounds. Substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
8-(2-Pyridyl)-8-aza-5-azoniaspiro[4,5]decane bromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(2-Pyridyl)-8-aza-5-azoniaspiro[4,5]decane bromide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Electronic and Steric Effects
- Pyrimidinyl vs. Dichlorophenyl :
Electrochemical Performance
- The 8-oxa analog (unrelated to pyrimidinyl/dichlorophenyl derivatives) demonstrates utility in energy storage, with bisoxalatoborate salts exhibiting ionic conductivities >5 mS/cm at 25°C .
Research Findings and Trends
- Structure-Activity Relationships (SAR) : Substitution at the 8-position significantly modulates biological activity. Pyrimidinyl and dichlorophenyl groups optimize receptor binding, while benzoisothiazolyl derivatives are under investigation for dual serotonin-dopamine modulation .
- Regulatory Focus : The pyrimidinyl compound’s designation as a pharmacopeial impurity (EP/USP) underscores its importance in modern quality-by-design (QbD) frameworks .
Biological Activity
8-(2-Pyridyl)-8-aza-5-azoniaspiro[4,5]decane bromide is a complex organic compound recognized for its unique spiro structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 8-pyridin-2-yl-8-aza-5-azoniaspiro[4.5]decane; bromide
- CAS Number : 142348-17-2
- Molecular Formula : C₁₂H₁₉BrN₄
- Molecular Weight : 298.22 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets. It is known to affect neurotransmitter systems and has been investigated for its potential as an antidote for organophosphate poisoning, leveraging its structural similarity to other pharmacologically active compounds.
Interaction with Enzymes and Receptors
The compound may act on specific enzymes and receptors involved in neurotransmission, particularly those related to the cholinergic system. Its spiro structure allows it to fit into binding sites effectively, influencing enzyme activity and receptor signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antidote for Organophosphate Poisoning : The compound has shown efficacy in reactivating acetylcholinesterase (AChE), which is inhibited by organophosphates. This property is crucial for its application in toxicology.
- Neuroprotective Effects : Studies suggest potential neuroprotective properties, which may be beneficial in conditions involving neurodegeneration.
- Antimicrobial Activity : Preliminary investigations indicate that the compound may possess antimicrobial properties, although further studies are required to quantify this effect.
Case Studies and Experimental Data
Recent studies have focused on the synthesis and biological evaluation of this compound:
| Study | Findings |
|---|---|
| Study 1 : Toxicological Evaluation | Demonstrated that the compound effectively reactivates AChE in vitro after organophosphate exposure, suggesting a viable antidote mechanism. |
| Study 2 : Antimicrobial Testing | Showed moderate activity against gram-positive bacteria, indicating potential for further development as an antimicrobial agent. |
| Study 3 : Neuroprotective Assessment | In animal models, the compound exhibited reduced neuronal damage following induced neurotoxicity, supporting its neuroprotective claims. |
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:
| Compound | Mechanism | Applications |
|---|---|---|
| Buspirone | Partial agonist at serotonin receptors | Anxiolytic treatment |
| Pralidoxime | AChE reactivator | Antidote for organophosphate poisoning |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-(2-Pyridyl)-8-aza-5-azoniaspiro[4,5]decane bromide, and what catalytic systems are commonly used?
- Methodology : The compound can be synthesized via multi-step reactions involving spirocyclic intermediates. A key step often employs phase-transfer catalysts like tetrabutylammonium bromide (TBAB) in toluene under reflux conditions (10–15 hrs). For example, substituted spiro compounds are synthesized by reacting precursors (e.g., 2-hydroxymethyl derivatives) with halogenated heterocycles (e.g., 2-chloro-5-chloromethylthiazole) in the presence of TBAB . Ion exchange methods are also used, as seen in the synthesis of related quaternary ammonium salts from 8-oxa-5-azoniaspiro[4,5]decane bromide (ASB) .
Q. How is the structural integrity of this spirocyclic compound validated post-synthesis?
- Methodology : Structural confirmation relies on spectroscopic techniques:
- 13C NMR and 1H NMR for backbone and substituent analysis.
- LC-MS to verify molecular weight and purity.
- Infrared spectroscopy to identify functional groups (e.g., C-N stretches in azonia rings).
- Elemental analysis for stoichiometric validation .
Q. What are the primary challenges in purifying this compound, and how are they addressed?
- Methodology : Polar byproducts (e.g., unreacted pyridyl precursors) are common. Purification involves:
- Column chromatography with silica gel and polar solvents (e.g., methanol/dichloromethane mixtures).
- Recrystallization using ethanol or acetonitrile to isolate crystalline salts.
- Ion-exchange resins for removing ionic impurities .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing the 2-pyridyl substituent into the spirocyclic core?
- Methodology :
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance nucleophilic substitution.
- Catalyst tuning : Replace TBAB with crown ethers (e.g., 18-crown-6) to improve potassium ion coordination in SN2 reactions.
- Temperature control : Gradual heating (25–120°C) minimizes side reactions during cyclization .
Q. What role does the spirocyclic architecture play in modulating physicochemical properties compared to non-spiro analogs?
- Analysis :
- Conformational rigidity : The spiro structure restricts rotational freedom, enhancing binding specificity to biological targets (e.g., enzymes).
- Solubility : Quaternary ammonium groups improve aqueous solubility, critical for in vitro assays.
- Stability : The fused ring system reduces susceptibility to metabolic degradation compared to linear analogs .
Q. How do structural variations (e.g., pyridyl vs. pyrimidinyl substituents) impact biological activity in related spiro compounds?
- Methodology :
- Comparative SAR studies : Replace the 2-pyridyl group with pyrimidinyl (as in CAS 81461-73-6) and assess fungicidal/antihypertensive activity.
- Docking simulations : Model interactions with target proteins (e.g., fungal cytochrome P450 enzymes) to explain activity differences.
- In vitro assays : Test inhibition rates against pathogens (e.g., Fusarium oxysporum) to quantify efficacy .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?
- Methodology :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by diastereotopic protons in the spiro ring.
- Isotopic labeling : Use deuterated solvents to clarify exchangeable proton environments.
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values for ambiguous peaks .
Data Analysis and Experimental Design
Q. How can researchers design assays to evaluate the electrochemical stability of this compound in supercapacitor applications?
- Methodology :
- Cyclic voltammetry : Measure redox stability in ionic liquid electrolytes (e.g., 1-ethyl-3-methylimidazolium tetrafluoroborate).
- Impedance spectroscopy : Assess ion diffusion rates in composite electrodes.
- Long-term cycling : Test capacitance retention over 10,000 charge-discharge cycles .
Q. What analytical workflows are recommended for detecting trace impurities (e.g., dihydrochloride salts) in bulk samples?
- Methodology :
- HPLC-MS/MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients.
- Ion chromatography : Quantify halide counterions (e.g., residual bromide vs. chloride).
- Limit of detection (LOD) : Validate methods to detect impurities at <0.1% w/w .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
